2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with a chlorine atom at position 2 and a cyano group at position 2. Its molecular formula is C₉H₇ClN₂O (molecular weight: 194.62 g/mol, CAS: 1250840-53-9) . The compound is synthesized via multi-step reactions, often involving condensation and cyclization of precursors like 2-chloropyridine derivatives and active methylene compounds . Key applications include anticancer research, with demonstrated activity against cell lines such as MCF7 (IC₅₀: 0.46 µM) via Aurora-A kinase inhibition .
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNTZJDWXSXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250840-53-9 | |
| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its efficacy against various cancer cell lines and other biological targets.
- IUPAC Name : 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
- CAS Number : 1260663-71-5
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 169.61 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives. These compounds have been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| HepG2 | 0.71 | Apoptosis induction |
| NCI-H460 | 0.08 | Microtubule disassembly |
The above table summarizes the inhibitory concentrations (IC₅₀) of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine against selected cancer cell lines. The mechanism of action includes inhibition of key kinases and disruption of microtubule dynamics, leading to apoptosis in cancer cells.
- Aurora Kinase Inhibition : Compounds similar to 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine have shown to inhibit Aurora-A kinase, which is crucial for mitotic processes.
- Microtubule Disruption : By interfering with microtubule formation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways has been noted in studies involving this compound, contributing to its anticancer efficacy.
Study 1: Antiproliferative Effects on MCF7 and HepG2 Cells
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of several pyrano[4,3-b]pyridine derivatives. The results indicated that the compound exhibited an IC₅₀ of 0.46 µM against MCF7 cells and 0.71 µM against HepG2 cells, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry assays .
Study 2: In Vivo Efficacy
Another study focused on the in vivo effects of this compound in xenograft models demonstrated a significant reduction in tumor volume compared to control groups. The treatment led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in tumor tissues .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrano[4,3-b]pyridine exhibit promising anticancer properties. Research has shown that 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated its effectiveness against breast cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro tests revealed that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. This suggests that it could be developed into a novel antibiotic .
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized it to create new heterocyclic compounds with potential biological activities .
Agricultural Chemistry
Pesticidal Activity
Preliminary research indicates that this compound may have applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics suggest potential activity against specific pests and pathogens affecting crops. Field trials are needed to evaluate its efficacy and safety in agricultural settings .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrano[4,3-b]pyridine derivatives and tested their anticancer properties. The study found that this compound exhibited a dose-dependent inhibition of cancer cell growth in vitro, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted to evaluate the effectiveness of various pyrano[4,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the substituents on the phenyl ring or pyridine core significantly alter reactivity and bioactivity:
Core Structure Modifications
Replacement of the pyran oxygen with sulfur or ester groups introduces distinct properties:
Anticancer Efficacy
The target compound and its derivatives exhibit varying potency against cancer cell lines:
| Compound Name | MCF7 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | NCI-H460 (IC₅₀, µM) | Mechanism |
|---|---|---|---|---|
| 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | 0.46 | 0.71 | 0.08 | Aurora-A kinase inhibition, microtubule disruption |
| 2-Chloro-4-(3-chlorophenyl)-... | 0.52 | 0.68 | 0.10 | Apoptosis induction via Bcl-2 suppression |
| 2-Chloro-4-isobutyl-... | 1.2 | 2.3 | 0.9 | Underexplored, likely neurotropic |
Antimicrobial and Enzyme Inhibition
- 2-Chloro-4-(2-fluorophenyl)-... : Inhibits dipeptidyl peptidase IV (DPP-IV), a target for diabetes therapy .
- 2-Chloro-7,7-dimethyl-... : Shows moderate activity against E. coli and S. aureus due to enhanced lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
